1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol
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Overview
Description
C12-SPM, also known as C12-Spermine, is a polyamine branched-chain lipidoid. It is a lipid nanoparticle that has been widely used in scientific research, particularly for the delivery of small interfering RNA (siRNA). This compound has shown significant potential in the field of hepatoviral disease research due to its ability to inhibit hepatitis C virus replication without significant cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
C12-SPM is synthesized through a series of chemical reactions involving the conjugation of spermine with a lipid chain. The process typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of C12-SPM involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is often purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
C12-SPM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of C12-SPM can result in the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
C12-SPM has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a component in the synthesis of other compounds.
Biology: Employed in the delivery of siRNA for gene silencing studies, particularly in the context of viral infections.
Medicine: Investigated for its potential therapeutic applications in treating hepatoviral diseases such as hepatitis C.
Industry: Utilized in the formulation of lipid nanoparticles for drug delivery systems .
Mechanism of Action
C12-SPM exerts its effects primarily through its role as a lipid nanoparticle that mediates the delivery of siRNA. The compound facilitates the entry of siRNA into cells, where it can then target specific genes for silencing. This process involves the interaction of C12-SPM with cellular membranes, allowing the siRNA to bypass the cell’s natural defense mechanisms and achieve its intended effect .
Comparison with Similar Compounds
Similar Compounds
C16-SPM: Another polyamine branched-chain lipidoid with similar properties but a longer lipid chain.
C12-PEI: A polyethyleneimine-based compound used for similar applications in gene delivery.
C12-DOTMA: A cationic lipid used in the formulation of liposomes for drug delivery
Uniqueness
C12-SPM is unique in its balance of efficacy and low cytotoxicity, making it particularly suitable for applications in hepatoviral disease research. Its branched-chain structure also provides enhanced stability and delivery efficiency compared to other similar compounds .
Properties
Molecular Formula |
C82H170N4O6 |
---|---|
Molecular Weight |
1308.2 g/mol |
IUPAC Name |
1-[3-[bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol |
InChI |
InChI=1S/C82H170N4O6/c1-7-13-19-25-31-37-43-49-59-77(87)71-83(67-57-69-85(73-79(89)61-51-45-39-33-27-21-15-9-3)74-80(90)62-52-46-40-34-28-22-16-10-4)65-55-56-66-84(72-78(88)60-50-44-38-32-26-20-14-8-2)68-58-70-86(75-81(91)63-53-47-41-35-29-23-17-11-5)76-82(92)64-54-48-42-36-30-24-18-12-6/h77-82,87-92H,7-76H2,1-6H3 |
InChI Key |
UUNYZGWXRRFHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCCCN(CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Origin of Product |
United States |
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